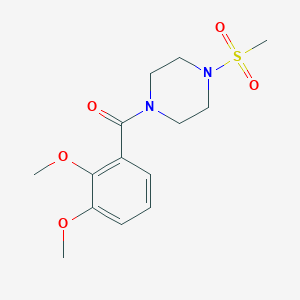![molecular formula C25H32N2O2 B248479 2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone, commonly known as MMPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in scientific research for its potential applications in treating various neurological and psychiatric disorders.
Scientific Research Applications
Electrochemical Synthesis and Derivative Applications
Electrochemical synthesis involving 2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone has been explored, demonstrating its utility in creating new molecular structures. For instance, Nematollahi et al. (2014) described the electrochemical synthesis of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, a process involving the oxidation of related compounds in the presence of arylsulfinic acids (Nematollahi, Momeni, & Khazalpour, 2014). Additionally, Amani and Nematollahi (2011) developed a method for synthesizing new phenylpiperazine derivatives through the electrochemical oxidation of similar compounds, emphasizing an environmentally friendly approach with high atom economy (Amani & Nematollahi, 2011).
Antifungal and Antitumor Applications
The compound and its derivatives show potential in antifungal and antitumor applications. Raj and Patel (2015) synthesized novel metal complexes of a related ligand, demonstrating significant antifungal activity (Raj & Patel, 2015). In the field of cancer research, Hakobyan et al. (2020) reported the synthesis of tertiary amino alcohols of the piperazine series, which were further evaluated for their effect on tumor DNA methylation in vitro (Hakobyan et al., 2020).
Wound-Healing Potential
Exploring its therapeutic potential, Vinaya et al. (2009) synthesized derivatives of the compound and evaluated their wound-healing activity in vivo. They observed significant healing effects, particularly in compounds with specific functional linkages and electron-withdrawing groups (Vinaya et al., 2009).
Neuroprotective and Antileukemic Activities
The compound's derivatives also show promise in neuroprotection and leukemia treatment. Gao et al. (2022) designed and synthesized edaravone derivatives containing a benzylpiperazine moiety, which exhibited significant neuroprotective activities in vitro and in vivo (Gao et al., 2022). In leukemia research, Vinaya et al. (2012) synthesized novel derivatives and evaluated their antileukemic activity, finding that some compounds showed promising antiproliferative activity against human leukemic cell lines (Vinaya et al., 2012).
properties
Product Name |
2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone |
|---|---|
Molecular Formula |
C25H32N2O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H32N2O2/c1-20-7-13-24(14-8-20)29-19-25(28)27-17-15-26(16-18-27)23-11-9-22(10-12-23)21-5-3-2-4-6-21/h2-8,13-14,22-23H,9-12,15-19H2,1H3 |
InChI Key |
NXGTTWZHODGUFY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B248398.png)


![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)
![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)


![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
methanone](/img/structure/B248419.png)

![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)